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molecular formula C14H11NO3 B8608822 Methyl 10H-phenoxazine-4-carboxylate CAS No. 100725-72-2

Methyl 10H-phenoxazine-4-carboxylate

Cat. No. B8608822
M. Wt: 241.24 g/mol
InChI Key: GSNBESPGOAEMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04707473

Procedure details

To 1.25 g of methyl N-(α-phenylethyl)phenoxazine-4-carboxylate in 25 ml of glacial acetic acid was added 500 g of zinc dust with stirring. To this stirred mixture, concentrated hydrochloric acid (2 ml) was added dropwise over a 5 minutes period. At this time examination of the reaction mixture by TLC [silica gel, hexane:ethyl acetate (1:9)] showed that the starting material was consumed. The mixture was poured onto water, extracted with ethyl acetate, the extracted material was dried over sodium sulfate and the solvent removed under reduced pressure. Column chromatographic purification of the residue on silica gel (150 g) gave using the solvent system described above as the eluant gave a yellow solid, methyl phenoxazine-4-carboxylate, having mp 113°-114° C. after recrystallization from ethyl ether.
Name
methyl N-(α-phenylethyl)phenoxazine-4-carboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C([N:9]2[C:22]3[CH:21]=[CH:20][CH:19]=[C:18]([C:23]([O:25][CH3:26])=[O:24])[C:17]=3[O:16][C:15]3[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=3)C)C=CC=CC=1.Cl.CCCCCC.C(OCC)(=O)C>C(O)(=O)C.[Zn]>[CH:21]1[C:22]2[NH:9][C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[O:16][C:17]=2[C:18]([C:23]([O:25][CH3:26])=[O:24])=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
methyl N-(α-phenylethyl)phenoxazine-4-carboxylate
Quantity
1.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C2=CC=CC=C2OC=2C(=CC=CC12)C(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
500 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracted material was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Column chromatographic purification of the residue on silica gel (150 g)
CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=2OC3=CC=CC=C3NC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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